5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(3-Ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the ethoxy and phenoxy groups: These groups can be introduced through etherification reactions using appropriate alkyl halides and phenols.
Final coupling step: The final step involves the coupling of the substituted phenyl group with the diazinane ring, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the diazinane ring and aromatic groups suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chloro-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 5-[(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-[(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple ether linkages and the diazinane ring structure provide opportunities for diverse chemical modifications and potential interactions with biological targets.
Properties
Molecular Formula |
C26H30N2O7 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
5-[[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H30N2O7/c1-5-33-23-17-19(16-21-24(29)27(3)26(31)28(4)25(21)30)8-11-22(23)35-15-13-32-12-14-34-20-9-6-18(2)7-10-20/h6-11,16-17H,5,12-15H2,1-4H3 |
InChI Key |
YXEDGCNALLKOAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCCOCCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
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